3-Imino-5-methyl-1-(methylsulfanyl)-3H-pyrrolizine-2-carboxamide
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Overview
Description
3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide is a heterocyclic compound with potential applications in various fields of scientific research. Its unique structure, which includes an imino group, a methylthio group, and a pyrrolizine ring, makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxylic acid with an amine source to introduce the imino group. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methylthio-1H-1,2,4-triazole
- 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
Uniqueness
3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide is unique due to its specific combination of functional groups and its pyrrolizine ring structure
Properties
CAS No. |
650599-29-4 |
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Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-imino-5-methyl-1-methylsulfanylpyrrolizine-2-carboxamide |
InChI |
InChI=1S/C10H11N3OS/c1-5-3-4-6-8(15-2)7(10(12)14)9(11)13(5)6/h3-4,11H,1-2H3,(H2,12,14) |
InChI Key |
JVUOFZAGMFDLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1C(=N)C(=C2SC)C(=O)N |
Origin of Product |
United States |
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